molecular formula C27H34N2O7 B12694141 (-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate CAS No. 63868-32-6

(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate

Cat. No.: B12694141
CAS No.: 63868-32-6
M. Wt: 498.6 g/mol
InChI Key: ZLYUUULYWWOPHJ-BNXVUDNTSA-N
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Description

“(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” is a complex organic compound that belongs to the class of morphinan derivatives. These compounds are known for their diverse pharmacological activities, including analgesic and antitussive properties. The tartrate salt form enhances the solubility and stability of the compound, making it suitable for various applications in scientific research and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” typically involves multiple steps, starting from basic organic molecules. The process may include:

    Formation of the Morphinan Core: This step involves the construction of the morphinan skeleton through cyclization reactions.

    Introduction of the Pyridyl Group: The pyridyl group is introduced via nucleophilic substitution or coupling reactions.

    Formation of the Tartrate Salt: The final step involves the reaction of the free base with tartaric acid to form the tartrate salt.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

“(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of functional groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

“(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological receptors.

    Medicine: Investigated for potential therapeutic effects, such as pain relief and cough suppression.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of “(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” involves binding to specific molecular targets, such as opioid receptors. This binding triggers a cascade of intracellular events that lead to the compound’s pharmacological effects. The pathways involved may include modulation of neurotransmitter release and inhibition of pain signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A well-known analgesic with a similar morphinan core.

    Codeine: Another morphinan derivative with antitussive properties.

    Naloxone: An opioid antagonist used to reverse opioid overdose.

Uniqueness

“(-)-17-(2-(4-Pyridyl)ethyl)morphinan-3-ol tartrate” is unique due to the presence of the pyridyl group, which may enhance its binding affinity and selectivity for certain receptors. The tartrate salt form also improves its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

63868-32-6

Molecular Formula

C27H34N2O7

Molecular Weight

498.6 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-(2-pyridin-4-ylethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C23H28N2O.C4H6O6/c26-19-5-4-18-15-22-20-3-1-2-9-23(20,21(18)16-19)10-14-25(22)13-8-17-6-11-24-12-7-17;5-1(3(7)8)2(6)4(9)10/h4-7,11-12,16,20,22,26H,1-3,8-10,13-15H2;1-2,5-6H,(H,7,8)(H,9,10)/t20-,22+,23+;1-,2-/m01/s1

InChI Key

ZLYUUULYWWOPHJ-BNXVUDNTSA-N

Isomeric SMILES

C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=NC=C5.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=NC=C5.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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